![molecular formula C25H24N4O2 B2749723 16-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile CAS No. 307327-33-9](/img/structure/B2749723.png)
16-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile
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Overview
Description
The compound is a complex organic molecule with multiple rings and functional groups. It contains an amino group attached to a 3,4-dimethoxyphenyl ethyl group, a carbonitrile group, and a large tetracyclic structure .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and require advanced organic chemistry techniques. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the amino group might be involved in acid-base reactions, the carbonitrile group might undergo nucleophilic addition reactions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data or resources for this compound, a detailed analysis of its physical and chemical properties is not possible .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Heterocyclic Derivatives : The chemical compound has been involved in the synthesis of various heterocyclic derivatives. For example, it plays a role in the formation of derivatives like thiadiazine, imidazothiadiazole, and diazospiroundecatetraene through reactions with different substrates, highlighting its versatility in organic synthesis (Hassan et al., 2008).
Structural and Conformational Studies : Research has also focused on the structural and conformational aspects of compounds related to this chemical. The crystal structures of various derivatives have been studied to understand their physical and chemical properties, which is crucial for their application in different fields (Gelli et al., 1994).
Pharmacological Research
- Anti-Hypoxia Agents : Derivatives of the compound have been explored for their potential as anti-hypoxia agents. Certain derivatives have shown significant activity in this regard, along with other pharmacological properties like anti-Parkinson and anti-convulsant activities (Swift et al., 1988).
Material Science and Dye Synthesis
- Azo Dye Synthesis : In the field of material science, particularly in dye synthesis, compounds structurally related to this chemical have been utilized to create azo dyes. These dyes exhibit good coloration and fastness properties on different materials, indicating potential industrial applications (Sabnis & Rangnekar, 1989).
Mechanism of Action
- For instance, compounds containing indole scaffolds (similar to this one) have been found to bind with high affinity to multiple receptors, making them valuable for drug development .
- The compound might impact various pathways, such as:
Target of Action
Biochemical Pathways
Safety and Hazards
properties
IUPAC Name |
16-[2-(3,4-dimethoxyphenyl)ethylamino]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-30-22-11-10-16(14-23(22)31-2)12-13-27-24-18-7-5-6-17(18)19(15-26)25-28-20-8-3-4-9-21(20)29(24)25/h3-4,8-11,14,27H,5-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZOINDCOUAPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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